2-Amino-6-(benzyloxy)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(benzyloxy)hexan-3-one is an organic compound with the molecular formula C13H19NO2 It is a derivative of hexanone, featuring an amino group at the second position and a benzyloxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzyloxy)hexan-3-one typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzyloxy)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-6-(benzyloxy)hexan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-Amino-6-(benzyloxy)hexan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar in structure but with a different carbon chain length.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but differs in the functional groups attached to the benzene ring.
Uniqueness
2-Amino-6-(benzyloxy)hexan-3-one is unique due to its specific combination of functional groups and their positions on the hexanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-amino-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C13H19NO2/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10,14H2,1H3 |
InChI Key |
OYUBURUFZLJUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCOCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.